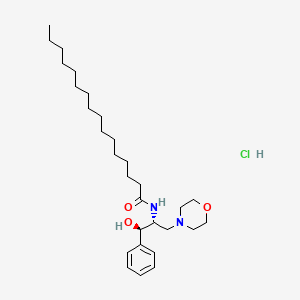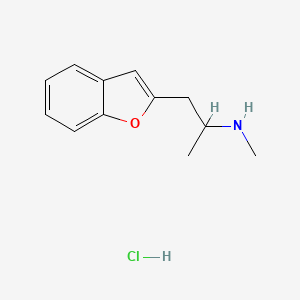
28-Epirapamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
28-Epirapamycin is a derivative of rapamycin, an impurity that serves as a potent and specific inhibitor of the mammalian target of rapamycin (mTOR). It exhibits an IC50 value of 0.1 nanomolar in HEK293 cells . Rapamycin and its derivatives, including this compound, have gained significant attention due to their broad spectrum of applications in the medical field, particularly in immunosuppression, antifungal activity, and potential anti-cancer properties .
作用機序
Target of Action
28-Epirapamycin is an impurity of Rapamycin . The primary target of Rapamycin, and by extension this compound, is the mammalian target of rapamycin (mTOR) . mTOR is a key signaling node coordinating cell cycle progression and cell growth in response to genetic, epigenetic, and environmental conditions .
Mode of Action
Rapamycin, and likely this compound, inhibits mTOR by binding to its intracellular receptor FK506-binding protein 12 (FKBP12) . The FKBP12-rapamycin complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR, inhibiting mTOR’s activity .
Biochemical Pathways
The mTOR signaling pathway is the primary pathway affected by this compound. mTOR has been identified as a key regulator of different pathways . It plays a crucial role in regulating cell cycle progression, cell size, cell migration, and survival . It also negatively governs autophagy, wherein proteins and organelles are degraded during nutrient deprivation .
Pharmacokinetics
This includes an increase in total plasma clearance and a sequential increase in the steady state apparent volume of distribution .
Result of Action
The molecular and cellular effects of this compound are likely similar to those of Rapamycin due to their structural similarity. Rapamycin’s inhibition of mTOR leads to a decrease in protein synthesis, cell growth, and proliferation, while promoting autophagy . This can result in various therapeutic effects, including immunosuppressive, antifungal, antitumor, neuroprotective/neuroregenerative, and lifespan extension activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For Rapamycin, it has been shown that its therapeutic effects can be influenced by factors such as the presence of nutrients, growth factors, and cellular energy levels . These factors can modulate the activity of the mTOR pathway, thereby influencing the efficacy of Rapamycin and likely this compound.
生化学分析
Biochemical Properties
28-Epirapamycin functions as a potent inhibitor of the mechanistic target of rapamycin (mTOR) pathway. It interacts with the FK506-binding protein 12 (FKBP12) to form a complex that binds to and inhibits the activity of mTOR. This inhibition affects various downstream signaling pathways, including those involved in protein synthesis, autophagy, and cell cycle progression. The interaction between this compound and FKBP12 is crucial for its biochemical activity .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It inhibits cell proliferation by arresting the cell cycle at the G1 phase. Additionally, this compound induces autophagy, a process that degrades and recycles cellular components, thereby promoting cell survival under stress conditions. The compound also influences cell signaling pathways, such as the PI3K-Akt-mTOR pathway, and modulates gene expression related to cell growth and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to FKBP12, forming a complex that inhibits mTOR activity. This inhibition disrupts the mTORC1 complex, leading to a decrease in protein synthesis and cell growth. Additionally, this compound affects the mTORC2 complex, which is involved in the regulation of the cytoskeleton and cell survival. The compound’s ability to inhibit both mTORC1 and mTORC2 contributes to its broad range of cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease due to degradation over extended periods. Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of autophagy. These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits mTOR activity without causing significant toxicity. At higher doses, this compound can induce adverse effects, such as immunosuppression and organ toxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcomes without causing harmful side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the mTOR pathway. It affects the metabolism of proteins, lipids, and carbohydrates by modulating the activity of enzymes and cofactors involved in these processes. The compound also influences metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to FKBP12 and other cellular components. These interactions play a crucial role in determining the compound’s bioavailability and efficacy .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with FKBP12 and mTOR complexes. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors ensure that this compound reaches its intended targets within the cell .
準備方法
The preparation of 28-Epirapamycin involves the selective epimerization of rapamycin. This process is mediated by titanium tetraisopropoxide under mild conditions. The mechanism of epimerization involves an equilibrium of the four C28/C29 diastereomers through a two-step retroaldol/aldol (macrocycle ring-opening/ring-closing) sequence . This method is efficient and selective, allowing for the conversion of rapamycin to this compound under neutral conditions .
化学反応の分析
28-Epirapamycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be carried out to replace specific functional groups with others, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
28-Epirapamycin has several scientific research applications, including:
Chemistry: Used as a model compound for studying epimerization and other chemical reactions.
Biology: Serves as a tool for studying mTOR signaling pathways and their role in cellular processes.
Medicine: Investigated for its potential use in immunosuppressive therapies, anti-cancer treatments, and antifungal applications.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
特性
IUPAC Name |
(1R,9S,12S,15R,18S,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46+,47+,51-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJCIRLUMZQUOT-OGLZFCPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](C(=CC=CC=C[C@H](C[C@H](C(=O)[C@@H]([C@H](C(=C[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)C)O)OC)C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H79NO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is unique about the synthesis of 28-epirapamycin described in the research?
A1: The research paper details a novel method for selectively epimerizing rapamycin to this compound. [] This method utilizes titanium tetraisopropoxide and operates under mild conditions, leading to a more efficient and controlled synthesis. The described mechanism suggests a two-step retroaldol/aldol sequence, essentially opening and closing the macrocycle ring of rapamycin to achieve epimerization at the C28 position. [] This approach is significant as it not only applies to rapamycin but also presents a potential avenue for similar transformations in other acyclic beta-hydroxyketones.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-](/img/structure/B570503.png)





